![molecular formula C12H17N3O4S2 B2608854 Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396677-88-5](/img/structure/B2608854.png)
Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are widely used in agriculture as pesticides and also have applications in medicine. They are typically synthesized through the reaction of amines with carbon dioxide and halides .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .Molecular Structure Analysis
While specific structural information for the compound was not found, carbamates generally have a core structure of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an alkyl or aryl group attached to the nitrogen atom .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can also produce carbamates .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Research has focused on the synthesis of various heterocyclic compounds, demonstrating the versatility of pyridine-based structures in creating bioactive molecules. For example, the development of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines showcases the potential of pyridine derivatives for generating complex heterocycles with potential applications in drug discovery and materials science (El-Kashef et al., 2010).
Antimicrobial Applications
A study on isothiazoloquinolones, chemically related to the compound , revealed their potent broad-spectrum antibacterial activity, effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This illustrates the potential of such compounds in addressing the urgent need for new antibacterials (Hashimoto et al., 2007).
Antioxidant Activity
The antioxidant properties of pyrrolyl selenolopyridine compounds, while structurally distinct, highlight the potential for compounds with complex heterocyclic systems to act as effective antioxidants. Such properties are crucial in developing therapeutic agents for diseases caused by oxidative stress (Zaki et al., 2017).
Synthetic Methodologies
Advancements in synthetic methodologies for heterocyclic compounds, including thiazolo[5,4-c]pyridines, underscore the importance of these compounds in scientific research. They serve as key intermediates for the development of various bioactive molecules, demonstrating their utility in medicinal chemistry (Albreht et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of action
Carbamates are often used as pesticides and drugs due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Mode of action
Carbamates inhibit acetylcholinesterase by forming a reversible complex with the enzyme, which prevents it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands .
Biochemical pathways
The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates disrupt the normal function of this pathway, leading to symptoms such as muscle weakness, blurred vision, and in severe cases, respiratory failure .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of carbamates can vary widely depending on the specific compound. Some carbamates are rapidly absorbed through the skin, lungs, and gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of action
The inhibition of acetylcholinesterase by carbamates leads to an overstimulation of cholinergic receptors, which can result in a range of effects from mild symptoms like salivation and sweating to severe symptoms like muscle weakness and respiratory failure .
Action environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
ethyl N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-2-19-12(16)14-11-13-9-5-6-15(7-10(9)20-11)21(17,18)8-3-4-8/h8H,2-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHIIRLULUKLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
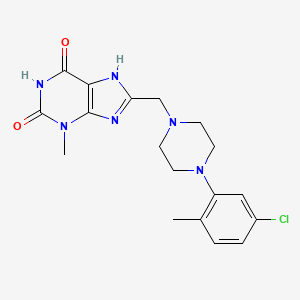
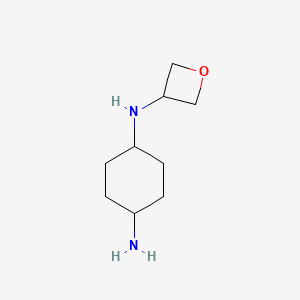
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
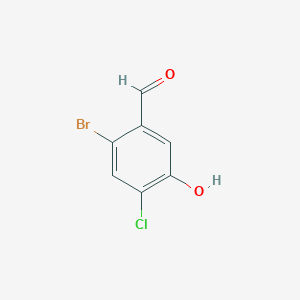
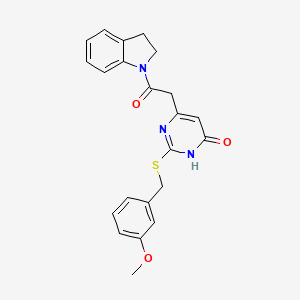
![N-(4-ethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2608781.png)
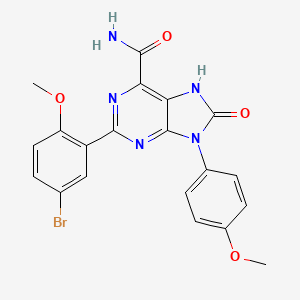
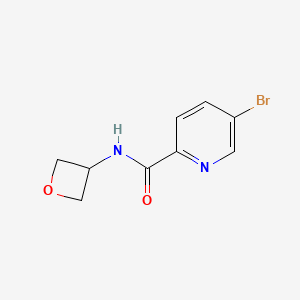
![6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)
